cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate

Description

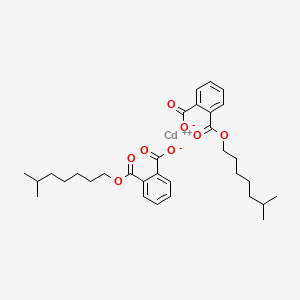

Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate is a cadmium carboxylate complex featuring a benzoate ligand substituted with a 6-methylheptoxycarbonyl group at the 2-position. This compound belongs to a class of metal-organic frameworks (MOFs) or coordination polymers, where cadmium ions are coordinated by carboxylate ligands.

Key structural features include:

- Coordination geometry: Cadmium(II) ions commonly adopt tetrahedral, trigonal bipyramidal, or octahedral geometries in carboxylate complexes, depending on ligand substituents and reaction conditions .

- Ligand effects: The 2-(6-methylheptoxycarbonyl) group may promote noncovalent interactions (e.g., van der Waals forces) that stabilize supramolecular assemblies, as observed in related cadmium benzoate derivatives .

Properties

CAS No. |

94247-16-2 |

|---|---|

Molecular Formula |

C32H42CdO8 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate |

InChI |

InChI=1S/2C16H22O4.Cd/c2*1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h2*5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;;+2/p-2 |

InChI Key |

ZWJBHTNSSIAHIH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate typically involves the reaction of cadmium salts with 2-(6-methylheptoxycarbonyl)benzoic acid. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired coordination complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium chloride as the cadmium source. The 2-(6-methylheptoxycarbonyl)benzoic acid is added in stoichiometric amounts, and the reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Coordination Chemistry and Ligand Exchange

Cadmium carboxylate complexes exhibit dynamic coordination environments , with ligand exchange processes being a key feature.

2.1. Ligand Exchange Kinetics

-

Facile carboxylate exchange : NMR studies show rapid exchange between [TmBu]Cd(O₂CR) and RCO₂H, even at low temperatures. This exchange occurs via an associative mechanism , where the incoming carboxylic acid binds to the cadmium center before the existing ligand departs .

-

Thiocarboxylate derivatives : Thiocarboxylate ligands (e.g., SC(O)Ph) bind cadmium via sulfur atoms (κ¹ coordination), contrasting with carboxylates that typically coordinate through oxygen atoms (κ²) .

3.1. Common Cadmium Coordination Modes

3.2. Spectroscopic and Analytical Data

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₂₈H₂₄Cd₂O₈ | Cadmium benzoate cadmium |

| Molecular weight | 713.3 g/mol | Computed by PubChem |

| IR ν(CO) | ~1550–1580 cm⁻¹ | Thiocarboxylate complexes |

Scientific Research Applications

Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.

Biology: Studied for its interactions with biological molecules and potential toxicological effects.

Medicine: Investigated for its potential use in drug delivery systems, although its toxicity limits its applications.

Industry: Utilized in the production of pigments, coatings, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate involves its interaction with cellular components. Cadmium ions can disrupt calcium homeostasis by mimicking calcium ions and interfering with calcium channels and pumps. This disruption can lead to oxidative stress, activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and epigenetic modifications. These effects contribute to the compound’s toxicity and potential carcinogenicity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cadmium Carboxylates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Coordination Geometry | Key Substituent Effects |

|---|---|---|---|---|

| Cadmium(2+);2-(6-methylheptoxycarbonyl)benzoate | C₁₅H₁₈CdO₄ (estimated) | ~350.7 (estimated) | Likely 5-coordinate* | Hydrophobic 6-methylheptoxycarbonyl group enhances steric hindrance |

| Cadmium oxalate (CdC₂O₄) | CdC₂O₄ | 200.43 | Bridging bidentate | Simpler oxalate ligand; forms polymeric networks |

| Cadmium 4-formylbenzoate | Cd(C₈H₅O₃)₂ | ~344.6 | Variable (4–6 coordinate) | Formyl group enables π-π stacking and luminescence |

*Based on trends in [Tmᵇᵘᵗ]Cd-(O₂CR) complexes, where τ₅ five-coordinate geometries are common .

Key Observations:

Coordination Flexibility: Cadmium oxalate (CdC₂O₄) adopts bridging bidentate coordination, forming polymeric structures in the solid state but dissociating into monomers in solution . In contrast, the bulky 6-methylheptoxycarbonyl group in the target compound may favor monomeric or low-nuclearity assemblies due to steric constraints. Cadmium 4-formylbenzoate exhibits variable coordination (4–6), with the formyl group enabling emission properties absent in simpler carboxylates .

Self-Assembly: Noncovalent interactions (e.g., van der Waals forces from alkyl chains) may stabilize supramolecular structures, as seen in cadmium complexes with ancillary ligands .

Reactivity and Functional Properties

- Thermal Stability : Bulky substituents (e.g., 6-methylheptoxycarbonyl) may enhance thermal stability by reducing lattice vibrations, a trend observed in sterically hindered MOFs .

Biological Activity

Cadmium(II) complexes, particularly those involving benzoate derivatives, have garnered significant attention due to their diverse biological activities, including antimicrobial properties and effects on cellular signaling pathways. This article provides a comprehensive overview of the biological activity of cadmium(II);2-(6-methylheptoxycarbonyl)benzoate, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Cadmium(II);2-(6-methylheptoxycarbonyl)benzoate is a coordination compound where cadmium is complexed with a benzoate ligand. The presence of the 6-methylheptoxycarbonyl group enhances its solubility and potentially its biological activity. Understanding the structural characteristics is crucial for elucidating its interactions within biological systems.

Biological Activity Overview

-

Antimicrobial Activity

- Various cadmium complexes have shown promising antimicrobial properties. A study investigating cadmium(II) complexes containing benzoate derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

-

Cytotoxic Effects

- Cadmium exposure is well-documented for its cytotoxic effects in various cell lines. Research indicates that cadmium(II) can induce apoptosis through the activation of MAP kinase pathways, particularly in human lung carcinoma cells . This activation leads to increased phosphorylation of specific proteins involved in cell growth regulation and apoptosis.

- Genotoxicity

The biological activity of cadmium(II);2-(6-methylheptoxycarbonyl)benzoate can be attributed to several mechanisms:

- MAP Kinase Activation : Cadmium ions activate mitogen-activated protein (MAP) kinases through distinct signaling pathways involving calcium-dependent protein kinases . This activation can lead to cellular responses such as inflammation and apoptosis.

- Oxidative Stress : Cadmium exposure increases reactive oxygen species (ROS) production, contributing to oxidative stress within cells. This stress is implicated in various pathological conditions, including cancer .

- Cellular Signaling Disruption : Cadmium interferes with normal cellular signaling pathways, potentially leading to dysregulation of cell proliferation and survival.

Case Studies

- Study on Antimicrobial Properties : A recent investigation into cadmium(II) complexes highlighted their effectiveness against multiple bacterial strains. The study reported minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL for various bacteria .

- Cytotoxicity in Cancer Cells : In vitro studies on human lung carcinoma cells revealed that cadmium(II);2-(6-methylheptoxycarbonyl)benzoate induced significant cell death through apoptosis, with associated increases in MAP kinase activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.